molecular formula C15H12N4S B5784800 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile

Cat. No. B5784800
M. Wt: 280.3 g/mol
InChI Key: WALLOFWAAPUDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has been studied in detail. It has been shown that this compound inhibits the activity of certain enzymes that are essential for cell growth and proliferation. In addition, this compound also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits potent biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and exhibits potent antimicrobial activity. In addition, in vivo studies have shown that this compound exhibits low toxicity and is well tolerated in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile in lab experiments include its potent anticancer and antimicrobial activity, low toxicity, and well-tolerated profile in animal models. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to investigate its potential side effects.

Future Directions

There are several future directions for the research on 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to investigate its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In addition, further studies are needed to investigate the potential side effects of this compound and to optimize its synthesis method for large-scale production.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. Studies have shown that this compound exhibits potent anticancer and antimicrobial activity, low toxicity, and a well-tolerated profile in animal models. Further research is needed to investigate its potential as a therapeutic agent and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with thionyl chloride to form 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride, which is then reacted with potassium thiocyanate to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole-4-carbonyl chloride. The final product is obtained by reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazole-4-carbonyl chloride with 4-cyanobenzonitrile.

Scientific Research Applications

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer activity. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been investigated for its potential as an antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial and antifungal activity.

properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S/c1-10-7-11(2)19(18-10)15-17-14(9-20-15)13-5-3-12(8-16)4-6-13/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALLOFWAAPUDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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